![molecular formula C21H16N4 B14139558 N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303768-95-8](/img/structure/B14139558.png)
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is a complex organic compound that features both indole and aniline moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both indole and aniline groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of indole-3-carbaldehyde with 4-phenyldiazenylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the azo group can undergo redox reactions that affect cellular processes. The compound’s ability to participate in multiple types of chemical reactions makes it a versatile tool for modulating biological activities.
類似化合物との比較
Similar Compounds
- N-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both indole and aniline moieties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications, as it can be used to synthesize a variety of derivatives with different properties.
特性
CAS番号 |
303768-95-8 |
|---|---|
分子式 |
C21H16N4 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C21H16N4/c1-2-6-18(7-3-1)24-25-19-12-10-17(11-13-19)22-14-16-15-23-21-9-5-4-8-20(16)21/h1-15,23H |
InChIキー |
FPPIYLOWELTTMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


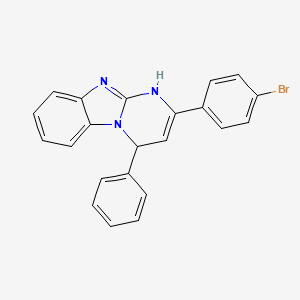
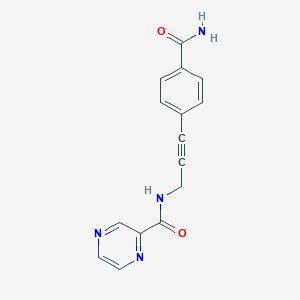
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

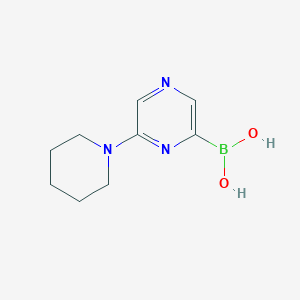
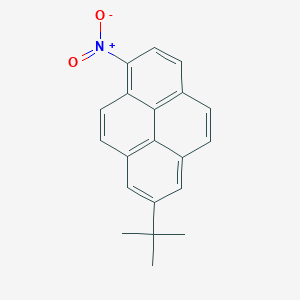
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
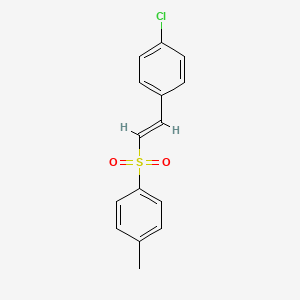


![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
